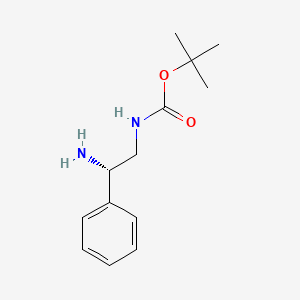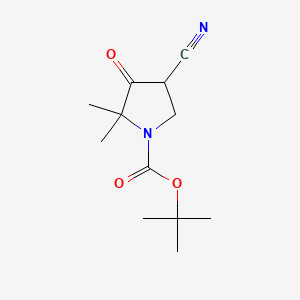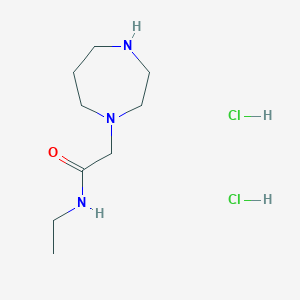
Ethyl(methyl)(oxiran-2-ylmethyl)amin
Übersicht
Beschreibung
Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known as MEMO, is a synthetic organic compound that belongs to the class of amines . It has a CAS Number of 1094891-40-3 and a molecular weight of 115.18 .
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This process provides β-amino alcohols in high yields with excellent regioselectivity . Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings .
Molecular Structure Analysis
The IUPAC name of Ethyl(methyl)(oxiran-2-ylmethyl)amine is N-methyl-N-(2-oxiranylmethyl)ethanamine . The InChI code is 1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The reaction between oxirane S and carboxylic acid A is a classical method to produce β-hydroxypropyl ester . Tertiary amines are used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical And Chemical Properties Analysis
Ethyl(methyl)(oxiran-2-ylmethyl)amine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl(methyl)(oxiran-2-ylmethyl)amin: ist ein wertvoller Baustein in der organischen Synthese. Seine Struktur enthält sowohl Amin- als auch Epoxid-Funktionalitäten, was ihn zu einem vielseitigen Reagenz für die Konstruktion komplexer Moleküle macht. Er kann Ringöffnungsreaktionen mit Nukleophilen eingehen und Produkte bilden, die nützliche Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .
Polymerchemie
In der Polymerchemie kann diese Verbindung verwendet werden, um die Eigenschaften von Polymeren zu modifizieren. Durch Reaktion mit Carbonsäuregruppen in einer Polymerkette kann sie Verzweigung oder Vernetzung einführen, was die thermischen und mechanischen Eigenschaften des Polymers verändern kann. Dies ist besonders nützlich bei der Herstellung von Materialien mit bestimmten Eigenschaften, wie z. B. erhöhter Zähigkeit oder Temperaturbeständigkeit .
Arzneimittelentwicklung
Die Aminogruppe in This compound kann derivatisiert werden, um eine Vielzahl von Pharmakophoren zu bilden. Dies macht es zu einem wertvollen Gerüst in der pharmazeutischen Chemie für die Entwicklung neuer Medikamente. Seine Fähigkeit, mit einer Reihe von funktionellen Gruppen zu reagieren, ermöglicht die Erstellung diverser Bibliotheken von Verbindungen für das Drug Screening .
Materialwissenschaften
Die Reaktivität dieser Verbindung mit verschiedenen Substraten macht sie für die Oberflächenmodifikation von Materialien geeignet. Sie kann verwendet werden, um funktionelle Gruppen auf Oberflächen einzuführen, was die Haftung verbessern, Stellen für weitere chemische Reaktionen bereitstellen oder Oberflächeneigenschaften wie Hydrophobizität oder Hydrophilie verändern kann .
Katalyse
This compound: kann als Ligand in der Katalyse wirken. Seine mehreren reaktiven Stellen ermöglichen die Koordination mit Metallzentren, was möglicherweise zu Katalysatoren führt, die in der asymmetrischen Synthese oder anderen Transformationen wirksam sind, die eine präzise Kontrolle der Reaktionsbedingungen erfordern .
Umweltchemie
Aufgrund ihrer Reaktivität kann diese Verbindung in Anwendungen der Umweltchemie eingesetzt werden, wie z. B. der Abbaureaktion von Schadstoffen. Sie könnte möglicherweise verwendet werden, um Verbindungen zu synthetisieren, die schädliche Chemikalien in weniger giftige Stoffe zersetzen .
Wirkmechanismus
Target of Action
The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .
Mode of Action
Ethyl(methyl)(oxiran-2-ylmethyl)amine acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .
Biochemical Pathways
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.
Result of Action
The result of the action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .
Action Environment
The action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.
Safety and Hazards
Zukünftige Richtungen
The metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .
Eigenschaften
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)








![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)



![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)